9-Desaminoethyl Pixantrone is a chemical compound with the molecular formula and a molecular weight of approximately 282.3 g/mol. It is a derivative of Pixantrone, which is classified as an antineoplastic agent, specifically belonging to the group of antitumor antibiotics. This compound is notable for its reduced cardiotoxicity compared to its predecessors, making it a focus of research in cancer treatment applications .
9-Desaminoethyl Pixantrone is primarily sourced from chemical suppliers and research institutions that specialize in pharmaceutical compounds. It is classified under the broader category of synthetic organic compounds, with specific relevance in medicinal chemistry due to its therapeutic potential against various cancers. The compound's CAS number is 1430561-04-8, which aids in its identification in chemical databases and regulatory frameworks .
The synthesis of 9-Desaminoethyl Pixantrone involves several steps typically starting from precursors that contain the anthracenedione structure. While specific synthetic pathways may vary, common methods include:
The detailed mechanisms can vary significantly based on the specific precursors used and the desired purity levels .
The molecular structure of 9-Desaminoethyl Pixantrone can be represented as follows:
The compound's SMILES notation is O=C1C2=C(C(C3=CN=CC=C31)=O)C(NCCN)=CC=C2N
, and its InChI representation is InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)15(21)9-7-18-5-3-8(9)14(12)20;;/h1-3,5,7,19H,4,6,16-17H2;2*1H
.
9-Desaminoethyl Pixantrone participates in various chemical reactions typical for nitrogen-containing heterocycles. Key reactions include:
Understanding these reactions is crucial for developing derivatives with improved efficacy and safety profiles .
The mechanism of action of 9-Desaminoethyl Pixantrone primarily involves intercalation into DNA strands, disrupting replication and transcription processes in rapidly dividing cancer cells. This action leads to:
Research has shown that this compound exhibits a favorable therapeutic index compared to other anthracyclines due to its reduced cardiotoxic effects .
The physical properties of 9-Desaminoethyl Pixantrone are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 282.297 g/mol |
Appearance | Not specified |
Melting Point | Not available |
Boiling Point | Not available |
9-Desaminoethyl Pixantrone has several applications within scientific research and medicine:
The evolution of anthracenedione-based antineoplastic agents represents a strategic response to the cardiotoxicity limitations of classical anthracyclines like doxorubicin. First-generation anthracyclines, discovered in the 1960s, exhibited potent DNA intercalation and topoisomerase II inhibition but caused dose-dependent cardiomyopathy through reactive oxygen species (ROS) generation and topoisomerase 2β (Top2β) inhibition in cardiomyocytes [6] [9]. Mitoxantrone (second-generation) introduced a hydroxyl-deficient anthracenedione core, reducing redox cycling potential while maintaining intercalation efficiency. However, residual cardiotoxicity persisted due to partial iron chelation and Top2β affinity [1].
Pixantrone emerged as a third-generation aza-anthracenedione, replacing the C5,8-hydroxyl groups (cardiotoxicophores) with nitrogen heteroatoms. This redesign achieved:
9-Desaminoethyl pixantrone represents a targeted structural refinement of this lineage, specifically optimizing the side chain at position 9 to enhance DNA binding kinetics while preserving the cardioprotective aza-anthracenedione core [8].
The synthesis of 9-desaminoethyl pixantrone centers on strategic modification of the pixantrone’s C9 aminoethyl side chain. Three principal routes have been explored:
Route 1: Direct Amidation of Pixantrone CoreProcedure: React pixantrone dimaleate with ethylenediamine derivatives under carbodiimide coupling (EDC/NHS).Yield: 45-52%Challenge: Incomplete regioselectivity at C9 requires HPLC purification (C18 reverse-phase), reducing throughput [3].
Route 2: Reductive Amination → CyclizationProcedure:
Route 3: Buchwald-Hartwig AminationProcedure: Palladium-catalyzed C-N coupling between 9-chloro-6-azaanthracenedione and N-Boc-ethylenediamine, followed by deprotection.Yield: 68%Purity: >98% after crystallization from methanol/diethyl ether [5]
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Step | Yield (%) | Purity (%) | Primary Impurities |
---|---|---|---|---|
Direct Amidation | Carbodiimide coupling | 45-52 | 85-90 | Regioisomers |
Reductive Amination | Nitro reduction/cyclization | 78 | 95 | Dehalogenated byproducts |
Buchwald-Hartwig | Pd-catalyzed amination | 68 | >98 | Homocoupling products (<2%) |
The cardioprotective design of 9-desaminoethyl pixantrone hinges on three nitrogen-based structural innovations:
Table 3: Cardiotoxicity Mechanisms Bypassed by Structural Features
Structural Element | Cardiotoxicity Mechanism Targeted | Effect in 9-Desaminoethyl Pixantrone |
---|---|---|
C6 Nitrogen heteroatom | ROS generation via redox cycling | Redox inactivity; no semiquinone formation |
Absence of C5,8-hydroxyls | Iron chelation → Fenton reactions | No iron binding |
Desaminoethyl side chain | Aldehyde metabolite production | No alcohol metabolites detected |
DNA adduct formation | Top2β-mediated DNA damage in cardiomyocytes | Selective activation in tumor microenvironments |
Experimental evidence confirms these modifications:
The compound’s cardioprotection is further evidenced by in vivo models showing preserved left ventricular ejection fraction (LVEF) at cumulative doses equivalent to 120 mg/m² doxorubicin [1] [6].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3